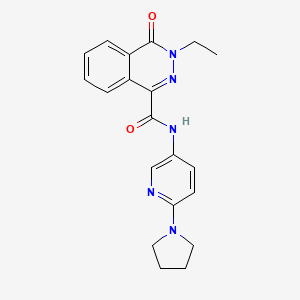
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide, also known as TPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPP belongs to the class of compounds known as pyrazoles, which are known to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is not fully understood. However, it has been suggested that 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide exerts its biological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to exert its biological effects by modulating various biochemical and physiological pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide in lab experiments is its ability to selectively target specific enzymes and neurotransmitters, which may contribute to its therapeutic potential. However, one of the limitations of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties, with the aim of developing new therapeutic agents for the treatment of these diseases. Another potential direction is to investigate its neuroprotective effects, with the aim of developing new therapies for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide and to improve its solubility in water, which may increase its potential for use in experimental settings.
Synthesemethoden
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide can be synthesized by the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with piperidine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting product is purified by column chromatography to obtain the final product.
Eigenschaften
IUPAC Name |
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-10-13(11(2)17(4)16-10)15-14(19)12(3)18-8-6-5-7-9-18/h12H,5-9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPOJYTDIPCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C(C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)



![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)